Chlorhydrate de 4-acétyl-L-phénylalanine

Vue d'ensemble

Description

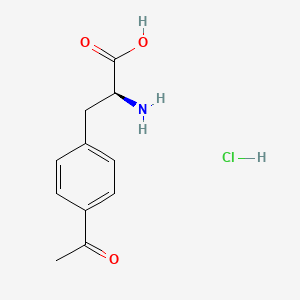

4-Acetyl-L-phenylalanine Hydrochloride is a chemical compound with the molecular formula C11H14ClNO3. It is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the phenyl ring. This compound is often used in biochemical research and has applications in various scientific fields .

Applications De Recherche Scientifique

4-Acetyl-L-phenylalanine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Employed in studies of protein structure and function, particularly in the context of site-specific modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes .

Mécanisme D'action

Target of Action

It’s known that l-phenylalanine, a closely related compound, plays a role in the synthesis of neurotransmitters norepinephrine and dopamine

Mode of Action

It’s known that l-phenylalanine, a related compound, is involved in the synthesis of neurotransmitters norepinephrine and dopamine . The acetyl group in 4-Acetyl-L-phenylalanine Hydrochloride could potentially alter its interaction with its targets, but more research is needed to understand these interactions.

Biochemical Pathways

L-phenylalanine, a related compound, is known to be involved in the synthesis of neurotransmitters norepinephrine and dopamine

Pharmacokinetics

Its lipophilicity, water solubility, and other properties could impact its bioavailability .

Result of Action

It’s plausible that it might have effects similar to those of l-phenylalanine, which is known to be involved in the synthesis of neurotransmitters norepinephrine and dopamine

Action Environment

It’s known to be stable under normal temperatures and should be stored in an inert atmosphere to avoid exposure to air and moisture .

Analyse Biochimique

Biochemical Properties

It is known that phenylalanine, a related compound, is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is converted into a brain chemical utilized to produce noradrenaline, promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .

Molecular Mechanism

It is known that phenylalanine and its derivatives can interact with various biomolecules, potentially influencing gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature when stored under inert gas and away from air and moisture .

Metabolic Pathways

It is known that phenylalanine, a related compound, is involved in various metabolic pathways, including the synthesis of adrenaline .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-L-phenylalanine Hydrochloride typically involves the acetylation of L-phenylalanine. One common method is the reaction of L-phenylalanine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the phenyl ring .

Industrial Production Methods

In industrial settings, the production of 4-Acetyl-L-phenylalanine Hydrochloride may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The compound is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetyl-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to remove the acetyl group, reverting to L-phenylalanine.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

Oxidation: 4-Acetylbenzoic acid

Reduction: L-phenylalanine

Substitution: Various substituted phenylalanine derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-L-phenylalanine Hydrochloride

- Melphalan Hydrochloride

- (S)-(+)-4-Nitrophenylalanine Methyl Ester Hydrochloride

- 3,3′-Diiodo-L-thyronine Hydrochloride

- O-Acetyl-L-carnitine Hydrochloride

Uniqueness

4-Acetyl-L-phenylalanine Hydrochloride is unique due to its specific acetylation on the phenyl ring, which imparts distinct chemical properties and reactivity. This modification allows for targeted applications in protein engineering and synthetic chemistry, distinguishing it from other phenylalanine derivatives .

Activité Biologique

4-Acetyl-L-phenylalanine Hydrochloride is a derivative of the amino acid phenylalanine, notable for its acetyl group at the para position of the phenyl ring. This compound has garnered attention in biochemical research due to its potential applications in peptide synthesis, drug development, and studies related to protein structure and function. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14ClNO3

- Molecular Weight : 243.69 g/mol

- CAS Number : 20299-31-4

The compound is classified as an unnatural amino acid and is primarily used in laboratory settings for non-human research purposes. Its synthesis involves various methods, including the use of coupling agents and monitoring techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .

4-Acetyl-L-phenylalanine Hydrochloride acts primarily as a building block in protein synthesis. The presence of the acetyl group may influence its reactivity and interaction with enzymes or receptors, potentially altering its biological activity compared to non-acetylated phenylalanine. It is hypothesized that this compound may affect neurotransmitter synthesis pathways, similar to L-phenylalanine, which is involved in the production of norepinephrine and dopamine.

Enzymatic Interactions

Research indicates that 4-Acetyl-L-phenylalanine Hydrochloride can participate in various enzymatic reactions. Its acetylation may enhance or inhibit interactions with specific enzymes, thus modulating metabolic pathways. For instance, studies have shown that derivatives of phenylalanine can significantly influence enzyme activity related to neurotransmitter synthesis.

Pharmacological Potential

The compound has been investigated for its pharmacological properties. It has shown potential as a precursor in the synthesis of pharmaceutical compounds and may possess therapeutic properties relevant to neurodegenerative diseases due to its involvement in neurotransmitter regulation .

Case Studies and Research Findings

-

Synthesis and Racemization :

A study examined the racemization of N-acetyl-L-phenylalanine during amidation reactions. The results indicated that specific conditions could lead to significant chirality loss, which is crucial for maintaining the biological activity of amino acids in pharmaceutical applications . -

Antiviral Activity :

In a related study focusing on dimerized phenylalanine derivatives as HIV-1 capsid inhibitors, compounds structurally related to 4-Acetyl-L-phenylalanine were tested for their efficacy against HIV-1. The findings highlighted that modifications on the phenyl ring could enhance antiviral activity while maintaining low cytotoxicity . -

Biochemical Pathways :

Research has demonstrated that 4-Acetyl-L-phenylalanine can influence gene expression and enzyme activity within various cellular processes. Its interaction with biomolecules suggests that it may play a role in modulating metabolic pathways linked to neurotransmitter synthesis .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C11H14ClNO3 |

| Molecular Weight | 243.69 g/mol |

| CAS Number | 20299-31-4 |

| Biological Role | Precursor in neurotransmitter synthesis |

| Potential Applications | Drug development, enzyme modulation |

Propriétés

IUPAC Name |

(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRAOLAVYBTWGD-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20299-31-4 | |

| Record name | Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.